molecular formula C10H14O2S2 B12754610 Bis(2-methyl-4,5-dihydro-3-furyl) disulfide CAS No. 85196-66-3

Bis(2-methyl-4,5-dihydro-3-furyl) disulfide

Cat. No.: B12754610
CAS No.: 85196-66-3
M. Wt: 230.4 g/mol
InChI Key: KMPMFKJGGUSVMW-UHFFFAOYSA-N
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Description

Bis(2-methyl-4,5-dihydro-3-furyl) disulfide (CAS 85196-66-3) is an organic disulfide with the molecular formula C10H14O2S2 and a molecular weight of 230.35 g/mol . This high-purity compound is offered for research and development applications, particularly within the flavor and fragrance industry. While detailed application studies for this specific dihydrofuran derivative are limited, its structure suggests significant potential as a flavor ingredient or a key intermediate in organic synthesis. Researchers may explore its utility in creating savory flavor profiles, as structurally related furyl disulfides are renowned for their potent, meaty aromas and low odor thresholds . The mechanism of action for such compounds in flavor perception often involves specific interactions with biological proteins; for instance, studies on similar molecules have shown binding with oral mucin via hydrogen bonding, hydrophobic interactions, and van der Waals forces, which can modulate the release and perception of aroma . This product is intended for use by qualified researchers to investigate its sensory properties, stability, and potential applications in material science or as a synthetic building block. This compound is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85196-66-3

Molecular Formula

C10H14O2S2

Molecular Weight

230.4 g/mol

IUPAC Name

5-methyl-4-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]-2,3-dihydrofuran

InChI

InChI=1S/C10H14O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h3-6H2,1-2H3

InChI Key

KMPMFKJGGUSVMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCO1)SSC2=C(OCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methyl-4,5-dihydro-3-furyl) disulfide typically involves the reaction of 2-methyl-4,5-dihydro-3-furyl thiol with an oxidizing agent. One common method is the oxidation of 2-methyl-4,5-dihydro-3-furyl thiol using hydrogen peroxide or iodine in the presence of a base. The reaction proceeds as follows:

2C5H8OSC10H14O2S2+H2O2 \text{C}_5\text{H}_8\text{OS} \rightarrow \text{C}_{10}\text{H}_{14}\text{O}_2\text{S}_2 + \text{H}_2\text{O} 2C5​H8​OS→C10​H14​O2​S2​+H2​O

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(2-methyl-4,5-dihydro-3-furyl) disulfide can undergo oxidation to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to yield 2-methyl-4,5-dihydro-3-furyl thiol.

    Substitution: It can participate in nucleophilic substitution reactions where the disulfide bond is cleaved.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines.

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(2-methyl-4,5-dihydro-3-furyl) disulfide is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: The compound has been studied for its interaction with biological molecules such as proteins and enzymes. It is known to interact with oral mucin, influencing flavor perception in food products .

Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its antimicrobial and antioxidant activities.

Industry: In the food industry, this compound is used as a flavoring agent to enhance the aroma and taste of meat products .

Mechanism of Action

The mechanism of action of bis(2-methyl-4,5-dihydro-3-furyl) disulfide involves its interaction with biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the structure and function of proteins and enzymes, thereby affecting various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and applicative differences between bis(2-methyl-4,5-dihydro-3-furyl) disulfide and analogous sulfur-containing compounds.

Compound Molecular Structure Aroma Profile Key Applications Stability Notes
This compound Two 2-methyl-dihydrofuran rings linked by -S-S- Meaty, savory Food flavoring, thermal reaction products Sensitive to pH changes; stable at moderate temperatures
Bis(2-methyl-3-furyl) disulfide Two unsaturated 2-methyl-furan rings with -S-S- Intense meaty, roasted Meat analogs, processed foods Less stable under alkaline conditions; degrades at high pH
2-Methyl-3-(methyldithio)furan Single furan ring with methyl-dithio group Meaty, sulfurous Flavor enhancers, savory snacks Higher volatility; prone to oxidation
Diphenyl disulfide Two benzene rings linked by -S-S- Mild sulfurous, industrial odor Polymer additives, lubricants High thermal stability; inert in food systems
4,4'-Bis(2-sulfostyryl)biphenyl Disodium Biphenyl core with sulfostyryl groups N/A (non-volatile) Optical materials, industrial coatings Chemically stable; regulated for environmental safety

Key Observations:

Structural Differences: this compound features partially saturated furan rings, which may enhance its stability compared to bis(2-methyl-3-furyl) disulfide (unsaturated furans). In contrast, diphenyl disulfide lacks heterocyclic rings, rendering it less reactive in flavor chemistry but more suitable for industrial applications like polymer modification .

Aroma and Flavor Contributions: Both this compound and bis(2-methyl-3-furyl) disulfide are critical for meaty flavors, but the latter is often described as more potent due to its unsaturated structure . 2-Methyl-3-(methyldithio)furan provides a similar meaty note but with a simpler structure, leading to faster release and higher volatility .

Stability and Environmental Sensitivity: Alkaline conditions degrade furan/thiophene-derived disulfides, reducing their flavor impact. For example, bis(2-methyl-3-furyl) disulfide levels decrease significantly at pH 9.0 .

Industrial vs. Food Applications: Diphenyl disulfide and 4,4'-Bis(2-sulfostyryl)biphenyl Disodium are used in non-food sectors (e.g., optics, lubricants), highlighting the niche role of furyl disulfides in food science .

Biological Activity

Bis(2-methyl-4,5-dihydro-3-furyl) disulfide is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-infection research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a disulfide bond connecting two 2-methyl-4,5-dihydro-3-furyl groups. Its molecular formula is C10H10O2S2C_{10}H_{10}O_2S_2, and it exhibits a distinct odor, which is typical for many sulfur compounds used in flavoring agents.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens:

  • In vitro Studies : Research by Nicolaou et al. (2021) demonstrated that this compound exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was effective in inhibiting biofilm formation and the expression of quorum sensing genes in Hafnia alvei, suggesting its potential as an antimicrobial agent in food preservation and medical applications .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were determined using a disk diffusion method. Table 1 summarizes the MIC values against several bacterial strains:
Bacterial Strain MIC (μg/mL)
Staphylococcus aureus1.56
Escherichia coli3.125
Bacillus subtilis6.25
Hafnia alvei12.5

These results indicate that this compound is particularly potent against S. aureus, outperforming traditional antibiotics like penicillin in certain tests .

The antimicrobial effects of this compound may be attributed to several mechanisms:

  • Disruption of Cell Membrane Integrity : The compound may interact with bacterial cell membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Quorum Sensing : By inhibiting the expression of quorum sensing genes, it prevents bacteria from coordinating their behavior, which is crucial for biofilm formation and virulence .
  • Antioxidant Activity : Some studies suggest that sulfur-containing compounds can exhibit antioxidant properties, potentially contributing to their antimicrobial effects by neutralizing reactive oxygen species produced by pathogens.

Safety and Toxicology

The safety profile of this compound has been evaluated in various studies. The No Observed Effect Level (NOEL) has been established at 0.45 mg/kg body weight per day based on dietary studies in rats . This level indicates that the compound can be safely used in food applications at concentrations significantly below this threshold.

Case Studies

Several case studies have explored the application of this compound in real-world scenarios:

  • Food Preservation : In a study examining foodborne pathogens, the incorporation of this compound into food products demonstrated a reduction in microbial load without adversely affecting flavor profiles.
  • Medical Applications : The compound's efficacy against MRSA has prompted investigations into its potential use as an adjunct therapy in treating resistant bacterial infections.

Q & A

Q. What are the established synthesis methods for Bis(2-methyl-4,5-dihydro-3-furyl) disulfide, and how can purity be optimized during synthesis?

Methodological Answer:

  • Thiol-Disulfide Exchange : React 2-methyl-4,5-dihydro-3-furyl thiol with oxidizing agents (e.g., iodine or hydrogen peroxide) under inert atmospheres to minimize side reactions. Monitor reaction progress via TLC or GC-MS .
  • Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 9:1 to 7:3). Confirm purity via 1H^1H-NMR and 13C^{13}C-NMR, ensuring absence of unreacted thiol (δ 1.3–1.5 ppm for methyl groups) or oxidized byproducts .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy : 1H^1H-NMR (δ 2.1–2.3 ppm for dihydrofuran protons, δ 1.2–1.4 ppm for methyl groups), 13C^{13}C-NMR (δ 35–40 ppm for disulfide bridge carbons), and FT-IR (510–525 cm1^{-1} for S–S stretching) .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to resolve disulfide isomers. Compare retention times with synthetic standards .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store in amber vials under argon at –20°C to prevent disulfide bond cleavage. Avoid exposure to UV light or reducing agents (e.g., dithiothreitol) .
  • Safety : Use fume hoods for synthesis and handling. Monitor airborne concentrations via OSHA-approved sensors (e.g., PID detectors) due to potential respiratory irritation .

Advanced Research Questions

Q. How can experimental designs account for environmental fate and degradation pathways of this compound?

Methodological Answer:

  • Environmental Simulation : Use OECD 308 guidelines to study hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-A/B irradiation in aqueous solutions). Quantify degradation products via LC-HRMS .
  • Biotic Degradation : Conduct microbial assays with Pseudomonas spp. in minimal media. Track disulfide reduction using 34S^{34}S-labeled isotopes and GC-SCD .

Q. How to resolve contradictions in reported biological activity data (e.g., anti-quorum sensing vs. cytotoxicity)?

Methodological Answer:

  • Dose-Response Profiling : Use Vibrio harveyi BB170 for anti-QS assays (IC50_{50} determination) alongside MTT assays on human fibroblasts to differentiate QS inhibition from cytotoxicity .
  • Structural Analog Comparison : Synthesize derivatives (e.g., mono- or trisulfide analogs) to isolate bioactive moieties. Compare activity trends using PCA (principal component analysis) .

Q. What methodologies assess the compound’s stability under varying redox conditions?

Methodological Answer:

  • Redox Buffers : Incubate in glutathione (GSH/GSSG) buffers (0.1–10 mM, pH 7.4) at 37°C. Monitor disulfide integrity via Ellman’s assay (detect free thiols) and UPLC-QTOF .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure disulfide bond reduction rates by ascorbate or NADPH. Fit data to pseudo-first-order kinetics models .

Q. How to investigate its interactions with biological macromolecules (e.g., proteins or DNA)?

Methodological Answer:

  • Protein Binding : Perform SPR (surface plasmon resonance) with immobilized BSA or lysozyme. Calculate dissociation constants (KdK_d) using Biacore T200 software .
  • DNA Interaction : Use ethidium bromide displacement assays (fluorescence quenching) and CD spectroscopy to detect conformational changes in plasmid DNA .

Q. What strategies evaluate synergistic effects in multicomponent systems (e.g., marine-derived mixtures)?

Methodological Answer:

  • Fractionation : Combine with T. hemprichii extracts (rich in phenolics) and test for enhanced antimicrobial activity via checkerboard assays (FIC index ≤0.5 indicates synergy) .
  • Metabolomics : Use LC-MS/MS-based untargeted metabolomics to identify co-occurring metabolites that potentiate activity (e.g., terpenes or alkaloids) .

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